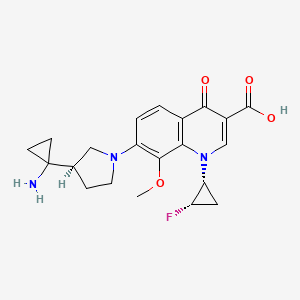
3-Quinolinecarboxylic acid, 7-((3R)-3-(1-aminocyclopropyl)-1-pyrrolidinyl)-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-4-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of DX-619 involves the removal of a fluorine atom from the 6-position of the quinolone structure. This modification enhances its antibacterial properties. The compound is typically synthesized through a series of chemical reactions, including cyclization and substitution reactions . Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
DX-619 undergoes various chemical reactions, including:
Oxidation: DX-619 can be oxidized to form different metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: DX-619 can undergo substitution reactions, where functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
DX-619 has been extensively studied for its antibacterial properties. It has shown potent activity against a broad spectrum of gram-positive and gram-negative bacteria . Some of its key applications include:
Chemistry: Used as a reference compound in studies of quinolone derivatives.
Biology: Studied for its effects on bacterial cell walls and DNA replication.
Industry: Used in the development of new antibacterial agents and formulations.
作用机制
DX-619 exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division . This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The compound’s molecular targets include the quinolone resistance-determining regions of gyrA and grlA genes .
相似化合物的比较
DX-619 is compared with other quinolones such as ciprofloxacin, sitafloxacin, and levofloxacin. It has shown superior potency against resistant strains of bacteria . Similar compounds include:
Ciprofloxacin: A widely used fluoroquinolone with broad-spectrum activity.
Sitafloxacin: Another potent quinolone with activity against resistant bacteria.
Levofloxacin: A commonly used quinolone for treating various bacterial infections.
DX-619’s unique des-fluoro(6) modification gives it an edge in terms of potency and efficacy against resistant strains, making it a promising candidate for further development and clinical use .
属性
CAS 编号 |
431058-65-0 |
|---|---|
分子式 |
C21H24FN3O4 |
分子量 |
401.4 g/mol |
IUPAC 名称 |
7-[(3R)-3-(1-aminocyclopropyl)pyrrolidin-1-yl]-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H24FN3O4/c1-29-19-15(24-7-4-11(9-24)21(23)5-6-21)3-2-12-17(19)25(16-8-14(16)22)10-13(18(12)26)20(27)28/h2-3,10-11,14,16H,4-9,23H2,1H3,(H,27,28)/t11-,14+,16-/m1/s1 |
InChI 键 |
ZLICIITZJTYKAQ-DIOULYMOSA-N |
手性 SMILES |
COC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)[C@@H]3C[C@@H]3F)N4CC[C@H](C4)C5(CC5)N |
SMILES |
COC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3F)N4CCC(C4)C5(CC5)N |
规范 SMILES |
COC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3F)N4CCC(C4)C5(CC5)N |
同义词 |
DX 619 DX-619 DX619 compound |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



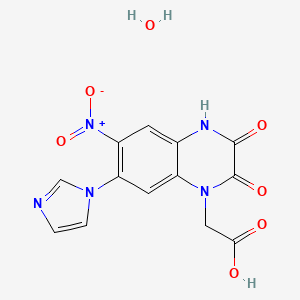

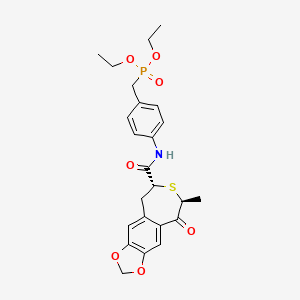
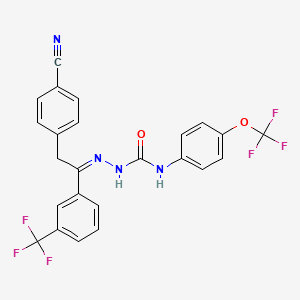
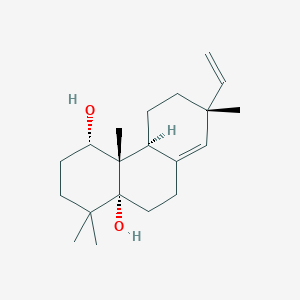
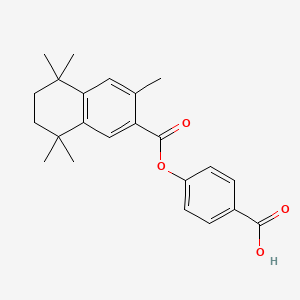
![(2S)-2-[[(2R,4R)-2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1241486.png)

![(10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-1-ol](/img/structure/B1241489.png)
![5-[(2R)-2-[2-(5-fluoro-2-methoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B1241491.png)
![(3aalpha,6aalpha)-3beta,6beta-Bis[4-(4-guanidinobenzylcarbamoyl)piperazinocarbonyloxy]hexahydrofuro[3,2-b]furan](/img/structure/B1241492.png)
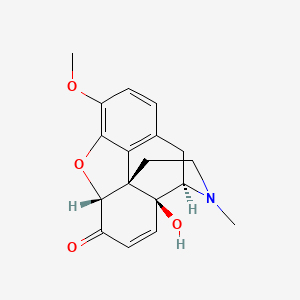
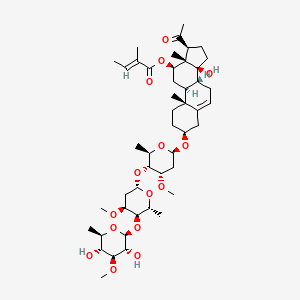
![(1R,2R,5R,10R,14R,16R,17S,18R,21S)-17,18-dihydroxy-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-13-carbaldehyde](/img/structure/B1241500.png)